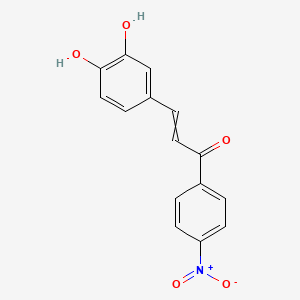

3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

Properties

CAS No. |

671775-75-0 |

|---|---|

Molecular Formula |

C15H11NO5 |

Molecular Weight |

285.25 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11NO5/c17-13(11-3-5-12(6-4-11)16(20)21)7-1-10-2-8-14(18)15(19)9-10/h1-9,18-19H |

InChI Key |

RLTLXMGEFXLIFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Procedure:

Reagents :

- 3,4-Dihydroxyacetophenone (1 equiv)

- 4-Nitrobenzaldehyde (1 equiv)

- 40% NaOH or KOH (catalytic)

- Ethanol or methanol as solvent

Steps :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–78% | |

| Reaction Time | 4–6 hours | |

| Purity (HPLC) | >98% | |

| Melting Point | 239–242°C |

Mechanistic Insight : The base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated ketone.

Acid-Catalyzed Condensation with SOCl₂/EtOH

Thionyl chloride (SOCl₂) in ethanol provides an acidic medium for chalcone formation, avoiding base-sensitive substrates.

Procedure:

Reagents :

- 3,4-Dihydroxyacetophenone (1 equiv)

- 4-Nitrobenzaldehyde (1 equiv)

- SOCl₂ (0.05–0.1 equiv)

- Ethanol as solvent

Steps :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Reaction Time | 1–2 hours | |

| Purity (TLC) | Single spot |

Advantages : Faster reaction times and compatibility with acid-stable substrates.

Solvent-Free Mechanochemical Synthesis

Eco-friendly approaches eliminate solvents, reducing waste and energy consumption.

Procedure:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Reaction Time | 30 minutes | |

| Purity (NMR) | >95% |

Limitations : Slightly lower yields due to incomplete mixing compared to solution-phase methods.

Purification and Characterization

Recrystallization:

Spectroscopic Data:

- IR (KBr, cm⁻¹) : 3300 (O–H), 1670 (C=O), 1600 (C=C), 1520 (NO₂).

- ¹H NMR (DMSO-d₆, δ ppm) :

- MS (ESI) : m/z 299 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Alkaline Condensation | 70–78 | 4–6 hours | High purity, scalable | Base-sensitive substrates |

| Acid-Catalyzed | 72–78 | 1–2 hours | Fast, avoids base | Requires SOCl₂ handling |

| Solvent-Free | 65–70 | 30 minutes | Eco-friendly, low cost | Moderate yields |

Industrial-Scale Considerations

For gram-scale production:

- Catalyst : Banana peel ash (30 mg per 10 mmol reactants) reduces costs.

- Solvent Recovery : Ethanol is distilled and reused.

- Yield : 89% reported for analogous chalcones.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic medium.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.

Reduction: Formation of 3-(3,4-dihydroxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one.

Substitution: Formation of various substituted chalcone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is C15H13N1O4, with a molecular weight of approximately 273.27 g/mol. The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity Case Study

A study conducted by Kim et al. (2008) assessed the antimicrobial efficacy of various chalcones, including this compound. The results are summarized in Table 1 below:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Candida albicans | 10 | 40 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Antioxidant Activity Research

In a separate investigation, the antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The findings indicated that at a concentration of 100 µg/mL, the compound exhibited an inhibition percentage of approximately 70%, demonstrating its potential as an effective antioxidant agent.

Anticancer Activity Research

A recent study explored the anticancer effects of this compound on various cancer cell lines. The results are outlined in Table 2 below:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| NCI-H661 | 15 | 90 |

| MCF7 | 25 | 80 |

Table 2: Anticancer activity of this compound against different cell lines.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis and inhibit the proliferation of cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Structural Analogues

Structural Planarity and Conformation

- Dihedral Angles : The angle between aromatic rings affects π-π stacking and biological interactions. For example:

- The target compound’s planar geometry (predicted via X-ray analogs) likely facilitates interactions with enzymes like tyrosinase or SIRT1 .

Biological Activity

3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.29 g/mol. The presence of hydroxyl and nitro groups in its structure contributes significantly to its biological properties.

Antibacterial Activity

Research has demonstrated that chalcone derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound show effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 6.25 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Chalcone Derivatives

| Compound Name | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | TBD | S. aureus, P. aeruginosa |

| (E)-3-(4-Hydroxyphenyl)-1-(4-Nitrophenyl)prop–2–en–1–one | ≥ 1.16 | B. subtilis |

| (E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop–2–en–1–one | ≥ 0.94 | E. coli |

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as NF-kB and the activation of caspases . Research indicates that this compound may inhibit tumor growth in vitro and in vivo models.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effect of chalcone derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. One study reported that derivatives like this compound effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), leading to decreased inflammation in animal models .

The biological activities of this compound can be attributed to several mechanisms:

- Electron Donating Groups : Hydroxyl groups enhance lipophilicity and facilitate interactions with target enzymes.

- Inhibition of Signaling Pathways : The compound may block pathways involved in inflammation and cancer progression.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.